Cas no 50794-02-0 (Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-)

50794-02-0 structure
Nome del prodotto:Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-
Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-
- 2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide
- IEM 611
- HMS2558I10
- MLS000561372
- 50794-02-0
- BRN 2951198
- 2-(p-(Dipropylamino)phenyl)-N-(alpha-methylphenethyl)acetamide
- NCGC00245106-01
- Oprea1_051104
- SMR000174808
- 4-(Dipropylamino)-N-(1-methyl-2-phenethyl)benzeneacetamide
- AKOS000609169
- ACETAMIDE, 2-(P-(DIPROPYLAMINO)PHENYL)-N-(ALPHA-METHYLPHENETHYL)-
- CHEMBL1351460
- 2-(4-(dipropylamino)phenyl)-N-(1-phenylpropan-2-yl)acetamide
- 2-[4-(Dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)ethanimidic acid
- 2-(4-Dipropylamino-phenyl)-N-(1-methyl-2-phenyl-ethyl)-acetamide
- Benzeneacetamide, 4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-
- DTXSID60965025
- Oprea1_272337
- AKOS024302493
- N,N-Dipropylphepracet
-
- Inchi: InChI=1S/C23H32N2O/c1-4-15-25(16-5-2)22-13-11-21(12-14-22)18-23(26)24-19(3)17-20-9-7-6-8-10-20/h6-14,19H,4-5,15-18H2,1-3H3,(H,24,26)
- Chiave InChI: KCLKFJVOXMQQQD-UHFFFAOYSA-N
- Sorrisi: CCCN(CCC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2
Proprietà calcolate
- Massa esatta: 352.25166
- Massa monoisotopica: 352.251464
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 26
- Conta legami ruotabili: 10
- Complessità: 378
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 5.4
- Superficie polare topologica: 32.3
Proprietà sperimentali
- Densità: 1.028
- Punto di ebollizione: 549.6°C at 760 mmHg
- Punto di infiammabilità: 286.2°C
- Indice di rifrazione: 1.558
- PSA: 32.34
Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)- Letteratura correlata
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
50794-02-0 (Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-) Prodotti correlati
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
